molecular formula C12H6Cl3NO B1421533 2-Chloro-5-(2,5-dichlorobenzoyl)pyridine CAS No. 1187168-23-5

2-Chloro-5-(2,5-dichlorobenzoyl)pyridine

Cat. No. B1421533
CAS RN: 1187168-23-5
M. Wt: 286.5 g/mol
InChI Key: FNRBASAKBHRHHQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,5-dichlorobenzoyl)pyridine (DCBP) is a chlorinated pyridine derivative that has been studied for its potential applications in scientific research. DCBP has a wide range of biological activities, including anti-cancer and anti-inflammatory properties, and has been used in numerous studies in the fields of biochemistry, physiology, and pharmacology. DCBP has been studied for its ability to modulate the activity of various enzymes and proteins, as well as its effects on the metabolism of various drugs.

Scientific Research Applications

Synthesis and Application in Various Fields

  • Synthesis Methods and Applications : A study summarizes the master synthetic methods for a similar compound, 2-chloro-5-trifluromethyl pyridine, and its applications in pharmaceuticals, agrochemicals, biochemicals, particularly in herbicides (Li Zheng-xiong, 2004).
  • Key Building Blocks in Chemistry : Various 2,5-disubstituted pyridines, including 2-chloro-5-(2,5-dichlorobenzoyl)pyridine, are synthesized and used as key building blocks in fields like pesticide industry and medicinal chemistry (Cabanal-Duvillard & Berrien, 1999).

Applications in Material Science

  • Polypyridines in Photovoltaics : A study demonstrates the solubility enhancement of polypyridines in chloroform, enabling their use in photovoltaics and solar cells (Jonforsen et al., 1999).

Applications in Analytical Chemistry

  • Analytical Applications : 2-Chloro-5-aminomethyl pyridine is quantitatively analyzed using high-performance liquid chromatography (HPLC), demonstrating its significance in analytical chemistry (Wang Yue-feng, 2007).

Application in Environmental Science

  • Environmental Degradation Studies : Research on the photolytic and photocatalytic degradation of substituted pyridines, including 2-chloro variants, provides insight into their environmental impact and removal methods (Stapleton et al., 2010).

Applications in Coordination Chemistry

  • Coordination Chemistry of Pyridine Derivatives : Studies on pyridine derivatives, including chloro-substituted ones, explore their use in coordination chemistry for creating complex compounds (Halcrow, 2005).

Applications in Medicinal Chemistry

  • Synthesis of Bioactive Compounds : Synthesis of various substituted pyridine derivatives, including 2-chloro variants, highlights their potential applications in creating bioactive compounds for medicinal purposes (Thomas et al., 2016).

properties

IUPAC Name

(6-chloropyridin-3-yl)-(2,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO/c13-8-2-3-10(14)9(5-8)12(17)7-1-4-11(15)16-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRBASAKBHRHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C2=CN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,5-dichlorobenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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